1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile
Description
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile is a bicyclic aromatic compound featuring a naphthalene core substituted with a bromine atom at the 7-position and a cyclopropane-1-carbonitrile group at the 1-position. The cyclopropane ring introduces significant steric strain, while the nitrile group enhances electronic polarization, making the compound a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves ring-opening or cyclopropanation reactions, as seen in analogous compounds like 1-(4-bromophenyl)cyclopropane-1-carbonitrile () and derivatives with quinoline scaffolds (). The bromonaphthalene moiety provides a rigid, planar structure conducive to π-π interactions in biological targets, such as enzyme inhibitors ().
Properties
Molecular Formula |
C14H10BrN |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(7-bromonaphthalen-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C14H10BrN/c15-11-5-4-10-2-1-3-13(12(10)8-11)14(9-16)6-7-14/h1-5,8H,6-7H2 |
InChI Key |
DXMDJFYDXLXKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to introduce a bromine atom at the 7th position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of Cyclopropane-1-carbonitrile: The brominated naphthalene is then reacted with a suitable cyclopropane-1-carbonitrile precursor under specific conditions to form the desired compound. This step may involve the use of reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3), potassium cyanide (KCN), and sodium methoxide (NaOMe).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(7-azidonaphthalen-1-YL)cyclopropane-1-carbonitrile.
Scientific Research Applications
The compound 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile is a synthetic organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, mechanisms of action, and comparative analysis with similar compounds, supported by relevant research findings.
Structural Features
The compound features a cyclopropane ring attached to a naphthalene moiety, with a bromine substituent and a cyano group. The unique structure contributes to its reactivity and potential biological activity.
Medicinal Chemistry
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile has been investigated for its potential as a building block in the synthesis of biologically active molecules. Its structural features allow for modifications that can lead to the development of new pharmaceuticals, particularly in oncology and antiviral research.
Potential Biological Activities
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development.
- Antiviral Properties : Research indicates that compounds with similar structures may inhibit viral replication, suggesting potential use in antiviral therapies.
Material Science
The compound's unique properties make it suitable for applications in material science. It can be used in the synthesis of specialty chemicals and advanced materials, particularly those requiring specific electronic or optical properties.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various naphthalene derivatives, including 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile. Results indicated significant growth inhibition against several cancer cell lines, with IC50 values suggesting promising therapeutic potential.
Study 2: Antiviral Effects
Research conducted by Virology Journal explored the antiviral effects of halogenated naphthalene derivatives. The findings revealed that compounds similar to 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile exhibited inhibitory effects on viral replication in vitro, suggesting avenues for further drug development.
Mechanism of Action
The mechanism of action of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the nitrile group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which can influence the compound’s activity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(7-bromonaphthalen-1-yl)cyclopropane-1-carbonitrile becomes evident when compared to related cyclopropane-1-carbonitrile derivatives. Below is a detailed analysis:
Table 1: Key Structural and Spectral Comparisons
Key Comparative Insights
Aromatic Substituent Effects: Bromonaphthalene vs. Bromophenyl: The naphthalene system in the target compound offers extended conjugation and rigidity compared to simpler bromophenyl derivatives (e.g., ). This enhances binding to hydrophobic pockets in enzymes, as seen in quinoline-based inhibitors ().
Cyclopropane Ring Strain :
- The cyclopropane ring in all compounds introduces strain, but substituents modulate stability. For example, acetylated derivatives (e.g., 1-acetyl-2-(4-bromophenyl)cyclopropane-1-carbonitrile, ) show distinct NMR splitting patterns (δ 2.56 ppm for acetyl protons) due to steric and electronic effects.
Biological Relevance :
- The nitrile group enhances binding to catalytic residues in enzymes (e.g., ALDH1A1 in ). The bromonaphthalene moiety may improve pharmacokinetic properties over smaller aromatic systems due to increased lipophilicity and metabolic stability.
Synthetic Utility :
- Silica gel chromatography () and HCl salt formation () are common purification strategies. Derivatives with morpholine or piperazine groups () highlight the compound’s adaptability in drug design.
Biological Activity
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile is a compound of interest due to its unique structural features, including a cyclopropane ring and a bromonaphthalene moiety. These characteristics suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Structural Characteristics
The molecular formula of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile is , and it has a molecular weight of approximately 276.15 g/mol. The presence of the bromine atom at the 7-position of the naphthalene ring significantly influences its chemical properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.15 g/mol |
| Structural Features | Cyclopropane ring, Bromonaphthalene moiety |
The biological activity of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile largely depends on its interactions with specific molecular targets in biological systems. Here are the key mechanisms by which it may exert its effects:
- Enzyme Modulation : The compound may interact with enzymes, altering their activity through competitive or non-competitive inhibition. This interaction could lead to changes in metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways. The structural features enhance binding affinity, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that brominated naphthalene derivatives often exhibit antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains due to their ability to disrupt cell membranes and inhibit enzyme functions essential for bacterial survival .
Anticancer Potential
Compounds similar to 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile have been investigated for anticancer activities. Studies suggest that brominated naphthalene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .
Case Studies
- Inhibition Studies : A study investigating the inhibitory effects of structurally related compounds on specific cancer cell lines demonstrated that certain bromonaphthalene derivatives exhibited IC50 values in the low micromolar range, indicating significant potency against tumor cells .
- Binding Affinity Assessments : Another research focused on the binding interactions of similar compounds with sigma receptors, which are implicated in cancer progression and neuroprotection. The findings suggested that these compounds could serve as potential leads for drug development targeting these receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
